Guadinomine C2

CAS No.:

Cat. No.: VC1949433

Molecular Formula: C23H40N8O8

Molecular Weight: 556.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H40N8O8 |

|---|---|

| Molecular Weight | 556.6 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S,3S,6S)-3-[(3R,4S)-5-[(4R)-2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl]-3,4-dihydroxypentyl]-6-methyl-5-oxopiperazine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C23H40N8O8/c1-9(2)16(21(37)38)30-19(35)11(4)27-20(36)17-13(29-18(34)10(3)26-17)5-6-14(32)15(33)7-12-8-31(23(25)39)22(24)28-12/h9-17,26,32-33H,5-8H2,1-4H3,(H2,24,28)(H2,25,39)(H,27,36)(H,29,34)(H,30,35)(H,37,38)/t10-,11-,12+,13-,14+,15-,16-,17-/m0/s1 |

| Standard InChI Key | YULBZOGRTPPGQN-UAGJEOMQSA-N |

| Isomeric SMILES | C[C@H]1C(=O)N[C@H]([C@H](N1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)CC[C@H]([C@H](C[C@@H]2CN(C(=N2)N)C(=O)N)O)O |

| Canonical SMILES | CC1C(=O)NC(C(N1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)CCC(C(CC2CN(C(=N2)N)C(=O)N)O)O |

Introduction

Chemical Structure and Properties

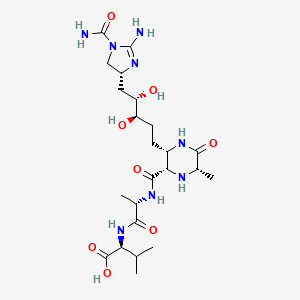

Guadinomine C2 is a structurally complex molecule with the molecular formula C23H40N8O8 and a molecular weight of 556.6 g/mol . The structure contains several distinctive features that define the guadinomine family of compounds.

Structural Features

The molecular architecture of Guadinomine C2 includes three primary structural components:

-

A carbamoylated cyclic guanidinyl moiety

-

An alkyl chain with multiple hydroxyl and amino groups

The IUPAC name for Guadinomine C2 is (2S)-2-[[(2S)-2-[[(2S,3S,6S)-3-[(3R,4S)-5-[(4R)-2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl]-3,4-dihydroxypentyl]-6-methyl-5-oxopiperazine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid .

Physico-chemical Properties

The physico-chemical properties of Guadinomine C2 and related compounds are summarized in the following table:

| Property | Guadinomine C2 |

|---|---|

| Appearance | Colorless powder |

| Molecular formula | C23H40N8O8 |

| Molecular weight | 556 g/mol |

| FAB-MS (m/z) positive | 557 [M+H]+ |

| Physical state | Solid |

| Solubility | Limited information available |

The compound shows characteristic spectroscopic properties, including strong IR absorption patterns at approximately 1682 cm-1, which is indicative of its carbonyl functionalities .

Isolation and Discovery

Source Organism

Guadinomine C2 was initially isolated from the fermentation broth of Streptomyces sp. K01-0509, a soil-dwelling filamentous bacterium known for producing a variety of bioactive secondary metabolites . The discovery of guadinomines represents an important addition to the diverse array of natural products derived from Streptomyces species.

Biological Activity

Type III Secretion System Inhibition

The guadinomine family gained prominence due to their activity as inhibitors of the bacterial type III secretion system (TTSS) . This secretion system is a virulence mechanism employed by many gram-negative pathogenic bacteria to deliver effector proteins directly into host cells, facilitating infection and disease progression.

Activity Profile of Guadinomine C2

Despite the promising activity of other members in the guadinomine family, Guadinomine C2 specifically exhibits no significant activity against TTSS-induced hemolysis, even at high concentrations. Testing revealed that Guadinomine C2 showed no antimicrobial activity against various microorganisms, distinguishing it from more active analogs like Guadinomine D, which demonstrated moderate activity with an IC50 value of 8.5 μg/ml .

This lack of activity in Guadinomine C2, despite its structural similarity to active analogs, suggests that subtle structural differences significantly impact the biological efficacy of these compounds. This structure-activity relationship provides valuable insights for future drug development efforts targeting bacterial secretion systems.

Biosynthesis

Biosynthetic Gene Cluster

The biosynthetic pathway of guadinomines, including Guadinomine C2, has been elucidated through the identification and characterization of the biosynthetic gene cluster in Streptomyces sp. K01-0509. This gene cluster spans approximately 51.2 kb and contains 26 open reading frames .

Biosynthetic Machinery

The biosynthesis of Guadinomine C2 involves a complex enzymatic machinery that includes:

-

A chimeric multimodular polyketide synthase (PKS)

-

A nonribosomal peptide synthetase (NRPS)

Biosynthetic Pathway

The biosynthesis begins with the formation of guanidinoacetate as a starter unit, catalyzed by an arginine:glycine amidinotransferase (GdnJ). This enzyme transfers the amidino group from arginine to glycine, forming guanidinoacetate .

The biosynthetic pathway continues through several enzymatic modules:

-

Module 1: Activation of guanidinoacetate and condensation with a malonyl extender unit

-

Module 2: Incorporation of the C-7-hydroxyl group common to guadinomines

-

Module 3: Incorporation of a fully reduced ketide unit

-

Module 4: Addition of the uncommon extender unit aminomalonyl-ACP

This pathway highlights the sophisticated biosynthetic logic that microorganisms employ to construct complex natural products with specific stereochemical features.

Total Synthesis

Synthetic Challenges

The total synthesis of Guadinomine C2 presents significant challenges due to its complex structure with multiple stereogenic centers. The synthetic approach requires precise control of stereochemistry and selective functionalization of similar chemical groups .

Synthetic Approaches

Key features of the synthetic approach include:

-

Diastereoselective nucleophilic addition for enantioselective preparation of 1,2-diol unit

-

Stereocontrolled construction of the piperazinone moiety using Evans asymmetric aldol reaction

-

Aziridine formation followed by regioselective azidelysis and SN2 cyclization

-

Asymmetric nitroaldol reaction and iodine-mediated redox cyclization to form the cyclic guanidine moiety

The synthetic Guadinomine C2 was found to be identical to the natural compound in all spectroscopic and physical properties, confirming the proposed structure and absolute stereochemistry .

Alternative Synthetic Methods

Another notable synthetic approach involves an intramolecular S(N)2 cyclization using triphenylphosphine (PPh3) and iodine (I2) to construct the 5-membered cyclic guanidine substructure, which is a key feature of the guadinomine family .

Research Challenges and Future Directions

Structural Complexity

The structural complexity of Guadinomine C2 continues to present challenges for both synthetic chemists and biochemists. The compound contains multiple stereogenic centers and functional groups that require precise control during synthesis .

Biosynthetic Engineering

Understanding the biosynthesis of Guadinomine C2 opens possibilities for biosynthetic engineering approaches to generate novel analogs with improved properties. The modular nature of the PKS-NRPS machinery involved in guadinomine biosynthesis makes it amenable to genetic manipulation for the production of new compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume